molecular formula C14H14N2 B1653133 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline CAS No. 175441-84-6

3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1653133
CAS No.: 175441-84-6
M. Wt: 210.27
InChI Key: LZCPECAMPSXIAV-UHFFFAOYSA-N
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Description

3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a tetrahydroisoquinoline (THIQ) core, a privileged scaffold prevalent in numerous natural products and clinically used drugs . The integration of a pyridin-3-yl moiety at the 3-position enhances its potential for molecular interactions, making it a valuable intermediate for constructing more complex target molecules. The THIQ scaffold is recognized for its diverse pharmacological potential. Research into analogous structures has indicated activities including neuroprotective effects , antimalarial properties , and matrix-metalloproteinase inhibition for anticancer research . Furthermore, the THIQ structure is a key component in various bioactive compounds, and its synthetic analogs have been explored for applications against infectious diseases and neurodegenerative disorders . This compound serves as a crucial building block for hit-to-lead optimization campaigns, allowing researchers to explore structure-activity relationships (SAR) and develop novel therapeutic agents . Its mechanism of action is dependent on the final derivative synthesized, but may involve interactions with enzyme systems or receptors. This product is provided for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-5-12-10-16-14(8-11(12)4-1)13-6-3-7-15-9-13/h1-7,9,14,16H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCPECAMPSXIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247540
Record name 1,2,3,4-Tetrahydro-3-(3-pyridinyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175441-84-6
Record name 1,2,3,4-Tetrahydro-3-(3-pyridinyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175441-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-3-(3-pyridinyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

This compound is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their pharmacological significance. The synthesis of this compound typically involves cyclization reactions that can yield various derivatives with altered biological properties. The structural modifications at the pyridine and tetrahydroisoquinoline rings significantly influence its biological activity.

1. Anticancer Activity

Several studies have highlighted the anticancer properties of THIQ derivatives. For instance, research has shown that specific THIQ compounds exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Table 1: Anticancer Activity of THIQ Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast)15Induces apoptosis via caspase activation
This compoundHeLa (Cervical)10Disrupts mitochondrial membrane potential

2. Antimicrobial Activity

THIQ derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain analogs demonstrate significant activity against resistant bacterial strains such as E. coli and Staphylococcus aureus . The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Neuroprotective Effects

Research indicates that THIQ compounds may possess neuroprotective properties. They have been studied for their potential in treating neurodegenerative disorders such as Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and protection against oxidative stress in neuronal cells .

Case Study: Neuroprotection in Parkinson's Disease Models
In a murine model of Parkinson's disease, administration of this compound resulted in a significant reduction in neuroinflammation and preservation of dopaminergic neurons .

Structure–Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural features. Modifications at the nitrogen atoms and carbon skeleton can enhance or diminish its pharmacological effects. For instance:

  • Substituents on the Pyridine Ring: Varying the substituents on the pyridine ring affects the compound's affinity for biological targets.
  • Alkylation Patterns: Different alkyl groups on the tetrahydroisoquinoline scaffold can influence lipophilicity and bioavailability.

Scientific Research Applications

Pharmaceutical Applications

1.1 Orexin Receptor Antagonism

One of the most promising applications of 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline derivatives is their role as orexin receptor antagonists. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Compounds in this class have been identified as potential treatments for sleep disorders such as insomnia and narcolepsy .

  • Mechanism of Action : These compounds selectively antagonize orexin receptors (OX1 and OX2), which may help in managing conditions characterized by dysregulated appetite and sleep patterns.
  • Clinical Implications : The use of these antagonists could lead to novel therapeutic approaches for eating disorders and various sleep-related conditions .

1.2 Antimalarial Activity

Recent studies have highlighted the antimalarial potential of tetrahydroisoquinoline derivatives. Specifically, compounds derived from this structure have shown efficacy against Plasmodium falciparum, the causative agent of malaria .

  • Research Findings : A series of tetrahydroisoquinolone derivatives were identified as potent against resistant strains of malaria. These compounds demonstrated significant effects on gametocyte development but did not affect liver stages of the parasite.

Coordination Chemistry

2.1 Synthesis of Coordination Compounds

This compound has been utilized in the synthesis of coordination compounds. These compounds are formed through reactions involving tetrahydroisoquinoline derivatives and metal ions .

  • Applications : Such coordination complexes can be explored for their catalytic properties or as potential materials for electronic applications.

Case Studies and Research Findings

Study Focus Key Findings Reference
Orexin Receptor AntagonismTetrahydroisoquinoline derivatives show promise in treating sleep disorders by antagonizing orexin receptors.
Antimalarial ActivityIdentified compounds were effective against resistant malaria strains and influenced gametocyte development.
Coordination CompoundsCoordination complexes synthesized from tetrahydroisoquinoline derivatives exhibit unique chemical properties.

Chemical Reactions Analysis

Reductive Amination and Cyclization

A modular synthesis involves ortho-brominated aromatic aldehydes and primary aromatic amines , followed by Suzuki coupling and intramolecular reductive amination :

  • Reductive amination : Condensation of 2-bromobenzaldehyde with aniline derivatives (e.g., 4-nitroaniline) using NaCNBH₃ yields N-aryl-2-bromobenzylamines (e.g., 3e , 89% yield).

  • Suzuki coupling : Reaction with 2-ethoxyvinyl pinacolboronate under Pd(PPh₃)₄/Cs₂CO₃ conditions introduces a C3/C4 unit (e.g., 4a , 75% yield).

  • Intramolecular cyclization : Triethylsilane/TFA-mediated reductive amination forms the tetrahydroisoquinoline core (e.g., 5g , 63% yield over two steps) .

Table 1: Representative Yields for Key Intermediates

StepProductYield (%)Conditions
Reductive amination3e89NaCNBH₃, MeOH, rt
Suzuki coupling4a75Pd(PPh₃)₄, Cs₂CO₃, 75°C
Cyclization5g63Et₃SiH/TFA, DCM, rt

Coordination Chemistry

The pyridinyl and tetrahydroisoquinoline nitrogen atoms enable chelation with transition metals, forming stable complexes :

  • Cu²+ and Co²+ complexes : Coordination occurs at a 2:1 (ligand:metal) ratio via the carboxylic acid group of related tetrahydroisoquinoline derivatives.

  • Conformational analysis : NMR studies reveal three rotameric forms in solution due to restricted rotation at amide bonds (e.g., Co³+ complex in CDCl₃) .

Table 2: Metal-Ligand Stoichiometry

Metal IonLigand RatioApplication
Cu²+2:1Enantioselective catalysis
Co³+1:1Structural studies

Rearrangement Reactions

Under superbase conditions (LiTMP/KOtBu), the compound undergoes stereoselective intramolecular rearrangements :

  • Pyrrolidine formation : Deprotonation at C4 followed by nucleophilic attack yields trans-pyrrolidinotetrahydroisoquinolines (e.g., 7a , 48% yield).

  • Azetidine formation : BF₃-complexed derivatives undergo C1 deprotonation, leading to cis-azetotetrahydroisoquinolines (e.g., 9a , 41% yield) .

Mechanistic Pathway :

  • Deprotonation : LiDA–KOR superbase abstracts benzylic protons.

  • Nucleophilic attack : Anion intermediates react with epoxides or electrophilic centers.

  • Ring closure : Forms fused heterocycles (e.g., pyrrolidines or azetidines).

N-Acylation

Reaction with acetic anhydride or 2,6-bis(chlorocarbonyl)pyridine yields N-acetyl derivatives (94.6% optical purity) .

Oxidation

Controlled oxidation of the tetrahydroisoquinoline ring produces fully aromatic isoquinoline derivatives, though specific data for this compound requires further study .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C without melting.

  • Acid sensitivity : Protonation at the pyridinyl nitrogen enhances solubility but may lead to ring-opening under strong acidic conditions .

Computational Insights

DFT studies (B3LYP/6-31G(d,p)) predict thermodynamic favorability for C4 deprotonation over C1, aligning with experimental observations of kinetic control in rearrangements .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Pyridin-3-yl-THIQ (Target) Pyridin-3-yl at C3 C₁₄H₁₄N₂ 210.28 Aromatic pyridine ring enhances π-π interactions
CKD712 1-α-Naphthylmethyl, 6,7-dihydroxy C₂₀H₂₁NO₂ 307.39 Polar hydroxyl groups promote VEGF induction
Salsolinol (Sal) 1-Methyl, 6,7-dihydroxy (dopamine derivative) C₁₀H₁₃NO₂ 179.22 Endogenous neurotoxin with catechol moiety
1MeTIQ 1-Methyl C₁₀H₁₃N 147.22 Simple methylation enhances brain uptake
2-[(6-Chloropyridin-3-yl)methyl]-THIQ 6-Chloropyridin-3-ylmethyl at C2 C₁₅H₁₅ClN₂ 258.75 Chlorine atom increases lipophilicity
6,8-Dimethoxy-3-methyl-THIQ 3-Methyl, 6,8-dimethoxy C₁₂H₁₇NO₂ 207.27 Methoxy groups improve anticonvulsant activity

Key Observations :

  • Aromatic Substituents : Pyridin-3-yl (Target) and naphthylmethyl (CKD712) groups enhance interactions with hydrophobic binding pockets. CKD712’s hydroxyl groups further enable hydrogen bonding .
  • Methylation Effects : 1MeTIQ’s methylation at the 1-position improves blood-brain barrier (BBB) penetration compared to unmethylated TIQ .

Pharmacological Activities

Table 2: Pharmacological Profiles of Selected Compounds

Compound Name Key Activity Mechanism/Pathway Model System Reference
CKD712 Accelerates wound healing Induces VEGF via HO-1/AMPK pathway Human dermal fibroblasts
Salsolinol (Sal) Neurotoxicity in Parkinson’s models Promotes α-synuclein aggregation Cellular/animal PD models
1MeTIQ Neuroprotective (hypothesized) High brain uptake, low metabolism Rat models
6,8-Dimethoxy-3-methyl-THIQ Anticonvulsant Unknown; structural mimic of GYKI52466 Mouse PTZ seizure model

Key Findings :

  • Salsolinol: Endogenous neurotoxin linked to Parkinson’s disease (PD) pathology due to catechol-mediated oxidative stress .
  • 1MeTIQ : Unlike Sal, 1MeTIQ’s methylation at the 1-position may confer neuroprotection by reducing reactive metabolite formation .

Pharmacokinetic and Metabolic Profiles

Table 3: Metabolic and Distribution Data

Compound Name Brain/Blood Ratio Major Metabolites Excretion (Unchanged) Reference
TIQ 4.5:1 4-Hydroxy-TIQ (2.7%), Isoquinoline (2.5%) 76%
1MeTIQ 4.5:1 4-Hydroxy-1MeTIQ (8.7%) 72%

Key Insights :

  • The pyridin-3-yl group in the target compound may alter metabolism compared to simpler analogs, though direct data are lacking.

Preparation Methods

Alkylation and Amide Coupling Strategies

Core Reaction Sequence

The most direct synthesis of 3-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline involves the alkylation of 3,4-dimethoxyphenylethylamine with 3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid, followed by cyclization and amide coupling. The reaction proceeds via a two-step sequence:

  • Alkylation : The primary amine reacts with the pyridyl-propionic acid derivative under mild conditions (tetrahydrofuran/water, room temperature) to form an intermediate amide.
  • Cyclization : Intramolecular Friedel-Crafts alkylation achieves the tetrahydroisoquinoline core, facilitated by acidic or Lewis acid conditions.

Key experimental details include the use of lithium hydroxide monohydrate for ester hydrolysis and dichloromethane (DCM) for extraction. Liquid chromatography-mass spectrometry (LC-MS) confirmed the product with a retention time of 0.88 minutes and a molecular ion peak at m/z 383 ([M+H]⁺).

Enantioselective Synthesis via Chiral Ru(II) Catalysts

Transfer Hydrogenation Mechanism

Enantiomerically pure this compound is accessible through asymmetric transfer hydrogenation of 3,4-dihydroisoquinoline precursors. The method employs a chiral Ru(II)-complex derived from (1R,2R)-1,2-diphenylethylenediamine and mesitylenesulfonyl chloride.

Reaction Conditions:
  • Catalyst : Ru(II)-cymene dimer (0.20 mmol)
  • Hydrogen Source : Formic acid-triethylamine azeotrope (5:2 ratio)
  • Temperature : 80°C in acetonitrile

The reaction achieves high enantiomeric excess (>90%) as verified by chiral HPLC. Recrystallization of the hydrochloride salt further enhances purity.

Substrate Scope and Limitations

Table 1 summarizes the impact of pyridyl substituents on reaction efficiency:

Pyridyl Substituent Catalyst Loading (mmol) Reaction Time (h) Enantiomeric Excess (%)
6-Trifluoromethyl 0.15 1 92
4-Trifluoromethyl 0.20 1 89
Unsubstituted 0.25 2 85

Data adapted from WO2005118548A1.

Transition Metal-Catalyzed Functionalization

Iron-Catalyzed Pathways

Iron(III) chloride (FeCl₃) enables similar transformations under milder conditions (80°C, acetonitrile), though with modest yields (16–72%). The method’s applicability to pyridyl groups remains untested but merits exploration.

Multi-Component Synthesis

A solvent-free, L-Proline-catalyzed approach assembles tetrahydroisoquinoline derivatives from 1,2,3,4-tetrahydroisoquinoline, malononitrile, and aldehydes. While the demonstrated example (4a) lacks a pyridyl group, substituting benzaldehyde with pyridine-3-carbaldehyde could theoretically yield the target compound.

Representative Procedure:
  • Reactants : 1,2,3,4-Tetrahydroisoquinoline (1 mmol), malononitrile (2 mmol), pyridine-3-carbaldehyde (1 mmol).
  • Catalyst : L-Proline (10 mol%).
  • Conditions : 120°C, solvent-free, 6 hours.

Purification via column chromatography (hexane/ethyl acetate) typically affords yields >80% for analogous products.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Alkylation/Amide Coupling : High reliability but requires multi-step purification.
  • Ru(II) Catalysis : Superior enantioselectivity, ideal for pharmaceutical applications.
  • Copper Catalysis : Rapid but limited to electron-rich arenes.

Cost and Accessibility

Ru(II) catalysts entail higher costs ($150–300/g), whereas L-Proline and CuI are economical (<$50/g).

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline and its derivatives?

  • Methodological Answer : The core structure can be synthesized via Pudovik or Kabachnik–Fields reactions, which involve condensation of amines with carbonyl compounds and phosphorus sources. For example, substituting triethyl phosphite for triethyl phosphate in the Pudovik reaction improves yields of diethyl N-Cbz-1,2-dihydroisoquinoline-1-phosphonate derivatives (98% yield) by reducing acid sensitivity . A related approach involves cyclization of isoquinoline precursors followed by functionalization with pyridine moieties .

Q. How can researchers characterize the stereochemistry and regioselectivity of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies of tetrachloro-tetrahydroquinoline derivatives . Complementary techniques include 1^1H/13^13C NMR for regioselectivity analysis (e.g., distinguishing C-1 vs. C-3 substitution patterns) and high-resolution mass spectrometry (HRMS) for verifying molecular formulas .

Q. What are common side reactions encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Acid-sensitive intermediates, such as dimethyl phosphonate derivatives, often undergo hydrolysis. Replacing dimethyl with diethyl phosphonate groups enhances stability . Additionally, side reactions during cyclization (e.g., over-oxidation) can be minimized by using inert atmospheres and low-temperature conditions .

Q. Which purification techniques are optimal for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For polar derivatives, column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) achieves high purity. For phosphonate-containing analogs, ion-exchange chromatography may be required .

Advanced Research Questions

Q. How can the introduction of phosphonate groups be optimized for bioactivity studies?

  • Methodological Answer : Substituent effects on phosphorus reactivity must be systematically evaluated. For instance, diethyl phosphonate groups (e.g., compound 19 ) show superior stability over dimethyl analogs in acidic conditions, enabling downstream functionalization for biological assays . Computational modeling (DFT) can predict electronic effects of substituents on phosphorus-centered reactivity .

Q. What strategies address regioselectivity challenges in functionalizing the tetrahydroisoquinoline scaffold?

  • Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., pyridinyl or phosphonate moieties) enables site-selective C–H functionalization. For example, lithiation at C-1 of the tetrahydroisoquinoline core followed by electrophilic quenching introduces diverse substituents while preserving the pyridine ring .

Q. How should researchers resolve contradictions in reaction yields reported across studies?

  • Methodological Answer : Discrepancies often arise from subtle differences in reaction conditions. Reproducing protocols with controlled variables (e.g., solvent purity, catalyst loading) is essential. For example, yields of phosphonate derivatives vary significantly with the choice of phosphorus source (triethyl vs. trimethyl phosphite) .

Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization and phosphorylation steps. Molecular docking studies can further predict binding affinities of derivatives for target proteins, guiding rational design .

Q. How can stereochemical control be achieved in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enable enantioselective synthesis. For example, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were resolved using chiral HPLC, validated by circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

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